molecular formula C11H9FN2 B13936416 5-Amino-3-fluoro-2-phenylpyridine

5-Amino-3-fluoro-2-phenylpyridine

Cat. No.: B13936416
M. Wt: 188.20 g/mol
InChI Key: BRNKHEWLTZIKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-fluoro-2-phenylpyridine is a fluorinated pyridine derivative characterized by a phenyl group at position 2, a fluorine atom at position 3, and an amino group at position 5. The fluorine atom enhances metabolic stability and bioavailability, while the amino and phenyl groups contribute to intermolecular interactions, making it a versatile scaffold for drug discovery .

Properties

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

5-fluoro-6-phenylpyridin-3-amine

InChI

InChI=1S/C11H9FN2/c12-10-6-9(13)7-14-11(10)8-4-2-1-3-5-8/h1-7H,13H2

InChI Key

BRNKHEWLTZIKHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=N2)N)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Amino-3-fluoro-2-phenylpyridine typically involves:

  • Introduction of the amino group at position 5 of the pyridine ring.
  • Incorporation of a fluorine atom at position 3.
  • Installation of a phenyl substituent at position 2.

Key synthetic challenges include selective substitution on the pyridine ring and avoidance of by-products. The literature reveals two main approaches:

  • Route A: Starting from halogenated fluoropyridine derivatives followed by amination and phenylation.
  • Route B: Construction of the pyridine ring with substituents introduced via cross-coupling reactions (e.g., Suzuki–Miyaura coupling).

Preparation from Halogenated Fluoropyridines via Amination and Reduction

A Chinese patent (CN105669539A) describes an efficient two-step industrially viable method for preparing amino-fluoropyridine derivatives closely related to 5-Amino-3-fluoro-2-phenylpyridine, focusing on 2-amino-3-fluoropyridine derivatives but adaptable for 5-amino derivatives.

Step 1: Amination of 2,3-Difluoro-5-chloropyridine

  • React 2,3-difluoro-5-chloropyridine with aqueous ammonia under sealed conditions at 120–140 °C for 20–24 hours.
  • The nucleophilic substitution replaces chlorine with an amino group to yield 2-amino-3-fluoro-5-chloropyridine.
  • Yields reported are around 84–85% with simple filtration and extraction workup.
  • No expensive catalysts or harsh reagents are used, making the process environmentally friendly and suitable for scale-up.

Step 2: Reduction and Phenylation

  • The intermediate amino-fluorochloropyridine can undergo palladium-catalyzed Suzuki–Miyaura cross-coupling with phenylboronic acid derivatives to introduce the phenyl group at position 2.
  • Hydrogenation or reduction steps follow to finalize the amino substitution if required.
Reaction Parameter Condition/Value Outcome/Yield
Starting material 2,3-Difluoro-5-chloropyridine 100 g (0.669 mol)
Ammonia (aqueous) 0.75–1.5 L (5.35–10.7 mol) Amination at 120–140 °C
Reaction time 20–24 hours Amino substitution
Product 2-Amino-3-fluoro-5-chloropyridine 82.65–83.61 g
Yield 84.34–85.32% High yield

Source: CN105669539A

Amination and Final Functionalization

After phenylation, nucleophilic substitution reactions introduce the amino group at the 5-position. Amidation reactions using coupling reagents such as O-(1H-benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) facilitate the formation of the amino group with high yields.

  • Amination is typically conducted in dichloromethane at room temperature for 8 hours.
  • Workup includes aqueous extraction, drying, and chromatographic purification to isolate the final 5-amino-3-fluoro-2-phenylpyridine.

Alternative Synthetic Route: From 5-Fluoronicotinamide

A synthesis of 3-amino-5-fluoropyridine, a closely related compound, is reported using bromine and sodium hydroxide in water to convert 5-fluoronicotinamide to the amino-fluoropyridine derivative.

  • Sodium hydroxide solution is prepared and bromine is added dropwise at 8 °C.
  • 5-Fluoronicotinamide is added, stirred at 25 °C, then heated to 85 °C for 2 hours.
  • After cooling, additional sodium hydroxide is added, and the solid product is filtered and dried.
  • Yield reported is 87.2%.

This method may be adapted for the synthesis of 5-amino-3-fluoro-2-phenylpyridine by subsequent phenylation steps.

Step Condition Outcome
Bromine addition 8 °C, dropwise Formation of bromine solution
Reaction with 5-fluoronicotinamide 25 °C for 2 h, then 85 °C for 2 h Amination reaction
Workup Filtration and vacuum drying Yellow solid product
Yield 87.2% High yield

Source: ChemicalBook

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Amination of 2,3-difluoro-5-chloropyridine 2,3-Difluoro-5-chloropyridine + NH3(aq) 120–140 °C, 20–24 h, sealed autoclave 84–85 Simple, scalable, no precious metals
Suzuki–Miyaura Coupling Halogenated pyridine + phenylboronic acid Pd(OAc)2, PPh3, K2CO3, MeCN/MeOH, 50 °C, 6 h High Efficient phenylation, mild conditions
Amination via Amidation Phenylated pyridine intermediate + amine HBTU, CH2Cl2, RT, 8 h High High yield, requires chromatographic purification
Bromine/Sodium Hydroxide Route 5-Fluoronicotinamide + Br2 + NaOH 8–85 °C, aqueous, 4 h total 87.2 Alternative, involves halogenation step

Research Outcomes and Analytical Data

  • The amination and fluorination steps yield high purity intermediates with minimal by-products.
  • Suzuki–Miyaura coupling provides a versatile and efficient route to install the phenyl group with yields typically above 80%.
  • Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography confirm the structures and purity of synthesized compounds.
  • The overall synthetic routes are environmentally friendly, economically feasible, and suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-fluoro-2-phenylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-3-fluoro-2-phenylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential as a radiolabeled imaging agent due to the presence of the fluorine atom.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-fluoro-2-phenylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Structural Insights :

  • Phenyl Group : The 2-phenyl group in the target compound enhances π-π stacking interactions, critical for binding to aromatic residues in enzyme active sites .
  • Electron-Withdrawing Groups: The trifluoromethyl (CF₃) and nitro (NO₂) groups in analogs increase electrophilicity, impacting reactivity and metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.